

# penfluridol's off-target effects and polypharmacology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Penfluridol |
| Cat. No.:      | B1679229    |

[Get Quote](#)

An In-depth Technical Guide to **Penfluridol**'s Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Penfluridol** is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders. [1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways. [1][2] However, beyond its intended therapeutic effect, **penfluridol** exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of **penfluridol**'s off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

## Polypharmacology and Off-Target Profile

**Penfluridol**'s chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors. [1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression. [3][4]

# Data Presentation: Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data on **penfluridol**'s binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: **Penfluridol** Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and Transporters

| Target                     | Ki (nM) | Reference |
|----------------------------|---------|-----------|
| Dopamine Receptors         |         |           |
| D1                         | 147     | [3]       |
| D2                         | 159     | [3]       |
| D3                         | 136     | [3]       |
| D4                         | 10,000  | [3]       |
| D5                         | 125     | [3]       |
| Serotonin (5-HT) Receptors |         |           |
| 5-HT1A                     | 356     | [3]       |
| 5-HT1D                     | 3,560   | [3]       |
| 5-HT2A                     | 361     | [3]       |
| 5-HT2B                     | 184     | [3]       |
| 5-HT2C                     | 881     | [3]       |
| 5-HT5A                     | 10,000  | [3]       |
| 5-HT6                      | 10,000  | [3]       |
| 5-HT7                      | 280     | [3]       |
| Adrenergic Receptors       |         |           |
| α1D                        | 602     | [3]       |
| α2B                        | 401     | [3]       |
| α2C                        | 455     | [3]       |
| β3                         | 515     | [3]       |
| Histamine Receptors        |         |           |
| H1                         | 10,000  | [3]       |
| H2                         | 10,000  | [3]       |

| Opioid Receptors                 |        |     |
|----------------------------------|--------|-----|
| κ-opioid                         | 10,000 | [3] |
| μ-opioid                         | 867    | [3] |
| δ-opioid                         | 1,714  | [3] |
| Transporters                     |        |     |
| Norepinephrine Transporter (NET) | 588    | [3] |
| Serotonin Transporter (SERT)     | 10,000 | [3] |
| Dopamine Transporter (DAT)       | 1,714  | [3] |

Table 2: **Penfluridol** Inhibitory Activity (IC50) against Ion Channels

| Ion Channel                           | IC50 (μM)                                     | Reference |
|---------------------------------------|-----------------------------------------------|-----------|
| Cyclic AMP-sensitive K+ channel (IAC) | 0.187                                         | [5]       |
| T-type Calcium Channels               | ~0.07-0.1 (Kd value)                          | [3]       |
| Kv10.1 (EAG1)                         | Not specified, but demonstrated inhibition    | [4]       |
| hERG                                  | Not specified, but characterized as a blocker | [4]       |

Table 3: **Penfluridol** Anticancer Activity (IC50) in Vitro

| Cancer Cell Line                         | IC50 (µM)                     | Cancer Type       | Reference |
|------------------------------------------|-------------------------------|-------------------|-----------|
| Paclitaxel-sensitive breast cancer cells | ~2-3                          | Breast Cancer     | [3][6]    |
| Paclitaxel-resistant breast cancer cells | ~4-5                          | Breast Cancer     | [3][6]    |
| 4T1 (murine breast cancer)               | ~4 (for migration inhibition) | Breast Cancer     | [3]       |
| MiaPaCa2 (pancreatic cancer)             | <10                           | Pancreatic Cancer | [3]       |

## Affected Signaling Pathways and Cellular Processes

**Penfluridol**'s polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.

### Inhibition of Integrin Signaling

**Penfluridol** has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin  $\alpha 6$  and  $\beta 4$ , which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]



[Click to download full resolution via product page](#)

Caption: **Penfluridol's inhibition of the integrin signaling pathway.**

## Disruption of N-Linked Glycosylation and Induction of ER Stress

Recent findings indicate that **penfluridol** inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin  $\beta 1$ , and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic

reticulum (ER) stress, evidenced by the phosphorylation of eIF2 $\alpha$  and increased expression of GRP78 and CHOP.<sup>[9]</sup> This ER stress can ultimately lead to apoptosis.



[Click to download full resolution via product page](#)

Caption: **Penfluridol** disrupts N-glycan processing, leading to ER stress.

## Autophagy and Apoptosis Induction

**Penfluridol** is known to induce both autophagy and apoptosis in cancer cells.[\[8\]](#)[\[12\]](#) The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.[\[8\]](#) In some contexts, such as in renal cell carcinoma, **penfluridol** induces autophagy-mediated apoptosis.[\[13\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the oncogenic channel Kv10.1 by the antipsychotic drug penfluridol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual pharmacological properties of a cyclic AMP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Antipsychotic Drug Penfluridol Inhibits N-Linked Glycoprotein Processing and Enhances T-cell-Mediated Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the antipsychotic drug penfluridol for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DRD2 by the antipsychotic drug, penfluridol, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [penfluridol's off-target effects and polypharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679229#penfluridol-s-off-target-effects-and-polypharmacology\]](https://www.benchchem.com/product/b1679229#penfluridol-s-off-target-effects-and-polypharmacology)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)